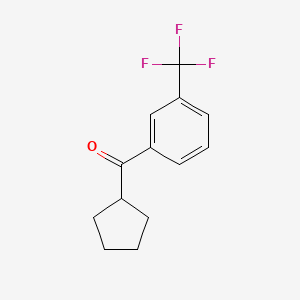

Cyclopentyl 3-trifluoromethylphenyl ketone

Description

Significance of Trifluoromethyl Ketones as Synthetic Intermediates and Unique Electrophiles in Organic Chemistry

Trifluoromethyl ketones (TFMKs) are a class of organic compounds recognized for their value as synthetic targets and as versatile intermediates in the creation of fluorinated pharmaceuticals. researchgate.netrsc.org The defining feature of a TFMK is the presence of a trifluoromethyl (CF3) group adjacent to a ketone's carbonyl group. ontosight.ai This arrangement has profound effects on the molecule's chemical properties.

The CF3 group is strongly electron-withdrawing, which significantly increases the positive charge on the carbonyl carbon. rsc.org This heightened electrophilicity makes TFMKs much more susceptible to nucleophilic attack compared to their non-fluorinated counterparts. rsc.org This reactivity is a cornerstone of their utility, enabling them to participate in a wide range of chemical transformations, such as nucleophilic additions and cycloadditions. ontosight.ai They are employed in the synthesis of various fluorinated molecules, including heterocycles like pyrroles, furans, and pyridines, as well as carbocycles and lactones. rsc.org

Furthermore, TFMKs can act as mimics of the tetrahedral transition state in the enzymatic hydrolysis of esters and amides. beilstein-journals.org In aqueous solutions, they can readily form stable hydrates (gem-diols), a property that has been leveraged in the design of enzyme inhibitors. researchgate.netrsc.org Bioactive molecules containing a trifluoromethyl ketone function have been shown to act as reversible inhibitors for various enzymes, including serine and cysteine proteases. researchgate.netnih.gov

The introduction of fluorine and CF3 groups can also substantially alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical considerations in drug design. beilstein-journals.orgnih.gov

| Property | Description | Significance in Organic Chemistry |

|---|---|---|

| Enhanced Electrophilicity | The strongly electron-withdrawing CF3 group polarizes the C=O bond, making the carbonyl carbon highly susceptible to nucleophilic attack. rsc.org | Serves as a reactive intermediate for synthesizing complex fluorinated molecules and participates readily in acyl addition reactions. ontosight.airsc.org |

| Hydrate Stability | TFMKs can form stable gem-diol hydrates in aqueous environments. researchgate.netrsc.org | Allows TFMKs to act as transition-state analogs, leading to their use as potent enzyme inhibitors. beilstein-journals.org |

| Physicochemical Modifications | The CF3 group increases lipophilicity and can enhance metabolic stability. ontosight.aibeilstein-journals.org | Valuable in medicinal chemistry for improving the pharmacokinetic profiles of drug candidates. nih.gov |

Importance of Cyclopentyl Motifs in Contemporary Chemical Synthesis and Natural Products Research

The cyclopentane (B165970) ring is a fundamental structural motif found in a vast array of biologically active natural products and synthetic molecules. baranlab.orgresearchgate.net These five-membered carbocycles are key components in various natural compounds, including terpenoids, alkaloids, and steroids. rsc.org The synthesis of functionalized cyclopentanes is a significant focus in organic chemistry due to their prevalence and the stereochemical challenges they present. baranlab.org

Unlike six-membered rings, which can be readily synthesized through well-established methods like the Diels-Alder reaction, the construction of cyclopentane rings often requires more specialized strategies. baranlab.org Research in this area has led to the development of numerous innovative synthetic methods, including various cycloaddition and annulation reactions, to build these rings with precise control over stereochemistry. researchgate.netorganic-chemistry.org

The cyclopentyl motif is not merely a structural scaffold but often plays a crucial role in the biological activity of the molecule. Its specific three-dimensional shape can be vital for binding to biological targets like enzymes and receptors. vanderbilt.edu Consequently, the development of methods to synthesize substituted cyclopentanes remains a key area of interest for chemists aiming to create novel therapeutics and other bioactive compounds. baranlab.orgmdpi.com

| Area of Importance | Description | Examples |

|---|---|---|

| Natural Products | The cyclopentane ring is a core structural component in many biologically active natural products. researchgate.netrsc.org | Terpenoids, alkaloids, prostaglandins, steroids. rsc.org |

| Synthetic Chemistry | The creation of substituted cyclopentanes is a significant challenge, driving the development of novel synthetic methodologies. baranlab.orgorganic-chemistry.org | [3+2] cycloadditions, radical cyclizations, Pauson-Khand reaction. researchgate.netorganic-chemistry.org |

| Medicinal Chemistry | The rigid, three-dimensional structure of the cyclopentyl group is often critical for a molecule's interaction with biological targets. vanderbilt.edu | Used in the design of enzyme inhibitors and receptor ligands. |

Overview of the Chemical Compound's Structural Features and Research Relevance in Fluorinated Organic Chemistry

Cyclopentyl 3-trifluoromethylphenyl ketone, with the chemical formula C13H13F3O, integrates the distinct chemical features of both trifluoromethyl ketones and cyclopentyl derivatives. chemicalbook.com Its structure consists of a central ketone, with one bond connected to a cyclopentyl ring and the other to a phenyl ring substituted with a trifluoromethyl group at the meta-position.

The key structural elements and their implications are:

Trifluoromethylphenyl Group : This component brings the influential properties of the CF3 group, such as high electronegativity and lipophilicity. nih.gov The electron-withdrawing nature of the CF3 group enhances the electrophilic character of the ketone's carbonyl carbon, making the molecule a potentially valuable intermediate for synthetic transformations. ontosight.airsc.org The presence of fluorine is a widely used strategy in medicinal chemistry to modulate a molecule's metabolic stability and binding affinity. researchgate.netresearchgate.net

Cyclopentyl Group : This aliphatic ring provides a defined three-dimensional structure. In the context of designing bioactive molecules, such carbocyclic motifs are often essential for establishing the correct orientation for interaction with biological targets. baranlab.org

Aromatic Ketone : The ketone functional group serves as a reactive handle for further chemical modifications, linking the aromatic and aliphatic portions of the molecule.

The combination of these motifs makes this compound a compound of interest within the field of fluorinated organic chemistry. It represents a building block that can be used to introduce both a fluorinated aromatic ring and a carbocyclic unit into larger, more complex molecules. Its structure is relevant for researchers exploring new pharmaceuticals and agrochemicals, where the unique properties imparted by fluorine are highly sought after. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O/c14-13(15,16)11-7-3-6-10(8-11)12(17)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFDTWBLQYATME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642572 | |

| Record name | Cyclopentyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-66-7 | |

| Record name | Cyclopentyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving Cyclopentyl 3 Trifluoromethylphenylphenyl Ketone

Elucidation of Reaction Mechanisms in Trifluoromethyl Ketone Formation

The formation of trifluoromethyl ketones, such as Cyclopentyl 3-trifluoromethylphenyl ketone, can be achieved through various synthetic routes, each with a distinct reaction mechanism. Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope. Key mechanistic pathways include those involving pyridinium (B92312) enolates and mixed anhydrides, copper-mediated trifluoromethylation of acyl radicals, and the use of fluorinating agents like diethylaminosulfur trifluoride (DAST).

Role of Pyridinium Enolates and Mixed Anhydrides in Acylation

The acylation of transiently formed enolates is a fundamental strategy for the synthesis of ketones. In the context of trifluoromethyl ketone synthesis, the use of pyridine (B92270) and its derivatives can lead to the formation of pyridinium enolates and mixed anhydrides as key reactive intermediates.

The mechanism of pyridine-catalyzed acylation generally begins with the nucleophilic attack of the pyridine nitrogen on the carbonyl carbon of an acyl halide or anhydride (B1165640). quimicaorganica.org This initial step results in the formation of a highly reactive acylpyridinium salt. This species serves as an activated acylating agent.

In reactions involving enolizable carboxylic acids, the presence of a strong base can generate an enediolate. This enediolate can then be trifluoroacetylated. Subsequent quenching of the reaction with an acid leads to rapid decarboxylation, yielding the desired trifluoromethyl ketone. researchgate.net

While the direct involvement of a "pyridinium enolate" as a distinct, stable intermediate is a subject of ongoing investigation, the underlying principle involves the generation of an enolate in the presence of an acylpyridinium species, which then facilitates the transfer of the acyl group. In some instances, a mixed anhydride may be formed between a carboxylic acid and a trifluoroacetylating agent, which is then activated by pyridine for subsequent reaction with a nucleophile.

A general representation of the acylation process is depicted in the table below:

| Step | Description | Reactants | Intermediates | Products |

| 1 | Activation of Acyl Source | Pyridine, Acyl Halide/Anhydride | Acylpyridinium Salt | - |

| 2 | Enolate Formation | Enolizable Ketone/Acid, Base | Enolate/Enediolate | - |

| 3 | Acylation | Enolate/Enediolate, Acylpyridinium Salt | - | Acylated Product |

| 4 | Workup (if applicable) | Acid | - | Final Ketone |

Cu(II)-Mediated Trifluoromethylation of Acyl Radicals

A modern and effective method for the synthesis of trifluoromethyl ketones involves the copper-mediated trifluoromethylation of acyl radicals. This approach is predicated on the ability of copper complexes to transfer a trifluoromethyl group to a carbon-centered radical. researchgate.net

The general mechanism initiates with the generation of an acyl radical from a suitable precursor, such as an acyl halide or a carboxylic acid derivative. This radical generation can be achieved through various means, including photoredox catalysis. Once formed, the acyl radical is trapped by a Cu(II)-CF3 complex. researchgate.net This trapping step is proposed to proceed via a rapid, open-shell pathway. princeton.edu The resulting intermediate can then undergo a process, possibly involving reductive elimination from a transient Cu(III) species, to afford the final trifluoromethyl ketone and a Cu(I) species, which can be re-oxidized to complete the catalytic cycle.

Mechanistic studies have provided evidence for the intermediacy of Cu(II)-CF3 species as the active trifluoromethylating agent. researchgate.net The reaction is compatible with a wide range of functional groups due to its radical nature and the mild conditions often employed. princeton.edu

The key steps in this catalytic cycle are summarized below:

| Step | Process | Description |

| 1 | Radical Generation | Formation of an acyl radical from a precursor. |

| 2 | CF3 Transfer | The acyl radical is trapped by a Cu(II)-CF3 complex. |

| 3 | Product Formation | The trifluoromethyl ketone is formed, and the copper catalyst is regenerated. |

Plausible Mechanisms for DAST-Mediated Trifluoromethylation

Diethylaminosulfur trifluoride (DAST) is a well-known fluorinating agent capable of converting carbonyl compounds to their corresponding gem-difluorides. organic-chemistry.org However, under specific conditions and with appropriate trifluoromethyl sources, DAST can also mediate the formation of trifluoromethyl ketones from carboxylic acids.

A plausible mechanism for the DAST-mediated synthesis of trifluoromethyl ketones from a benzoic acid derivative involves the initial activation of the carboxylic acid by DAST. In this proposed pathway, the hydroxyl group of the benzoic acid is converted into a bulky, good leaving group by reacting with DAST. Subsequently, a nucleophilic trifluoromethyl source, such as trifluoromethyl trimethylsilane (B1584522) (TMSCF3), attacks the activated carbonyl carbon, leading to the displacement of the leaving group and the formation of the trifluoromethyl ketone.

Alternatively, when DAST is used to fluorinate activated ketones, such as α-oximinoketones, a different mechanism involving a "pull-and-push-driven" fluorinative C-C bond cleavage has been proposed. sci-hub.se This process is initiated by the activation of the oxime by the electrophilic sulfur of DAST, which facilitates a Beckmann-type fragmentation, ultimately leading to the formation of an acyl fluoride (B91410). sci-hub.se While this does not directly yield a trifluoromethyl ketone, it highlights the diverse reactivity of DAST with ketone derivatives.

A simplified proposed mechanism for the formation of trifluoromethyl ketones using DAST and a trifluoromethyl nucleophile is outlined below:

| Step | Description | Reactants | Intermediate |

| 1 | Activation | Benzoic Acid, DAST | Activated Carboxylic Acid |

| 2 | Nucleophilic Attack | TMSCF3 | Tetrahedral Intermediate |

| 3 | Product Formation | - | Trifluoromethyl Ketone |

Mechanistic Pathways in Cyclopentyl Ketone Syntheses

The cyclopentyl moiety of this compound can be constructed through various cycloaddition strategies. Mechanistic investigations into these reactions have revealed the involvement of radical anions in photoredox catalysis and the utility of transition metals like titanium in mediating reductive ring-opening and cyclization cascades.

Radical Anion Initiation in Photoredox Cycloadditions

Photoredox catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including cyclopentyl ketones. A key mechanistic paradigm in this area is the [3+2] cycloaddition of aryl cyclopropyl (B3062369) ketones with alkenes, which is initiated by the formation of a radical anion. nih.govnih.gov

This process typically involves the photoexcitation of a photocatalyst, which then engages in a single-electron transfer (SET) with the aryl cyclopropyl ketone. nih.gov The resulting radical anion of the ketone is a key intermediate that can undergo a facile ring-opening to generate a distonic radical anion. This ring-opened species then adds to an alkene partner in a stepwise manner to form a new radical intermediate. A final back electron transfer and cyclization furnish the cyclopentyl ketone product. nih.gov The use of a Lewis acid can facilitate the initial electron transfer to the ketone. nih.gov

This mechanistic pathway is supported by experimental observations, such as the stereoconvergent nature of the reaction with substituted cyclopropanes, which is consistent with a stepwise mechanism involving a flexible radical intermediate. nih.gov

The key stages of this photocatalytic cycloaddition are outlined in the following table:

| Stage | Description | Key Species |

| 1 | Photoexcitation and SET | A photocatalyst is excited by light and reduces the aryl cyclopropyl ketone. |

| 2 | Ring Opening | The cyclopropyl ring of the radical anion opens. |

| 3 | Intermolecular Addition | The distonic radical anion adds to an alkene. |

| 4 | Cyclization and Catalyst Regeneration | The adduct radical anion cyclizes and is oxidized to the final product, regenerating the photocatalyst. |

Ti(III) Catalysis and Reductive Ring Opening in Cycloadditions

Titanium(III) complexes are potent single-electron reducing agents that can be utilized to initiate radical cyclization reactions for the synthesis of cyclic ketones. One notable application is the Ti(III)-mediated reductive cyclization of epoxy nitrile ethers, which has been employed in the total synthesis of complex natural products. figshare.com

In a general sense, a Ti(III) species can reductively open a strained ring, such as an epoxide, to generate a radical intermediate. This radical can then participate in an intramolecular cyclization onto a suitable acceptor, such as a nitrile. The resulting ketyl radical can be further reduced or undergo rearrangement to afford the final cyclic ketone product.

While not a direct cycloaddition in the classical sense, this type of reductive ring-opening and cyclization cascade provides a powerful method for constructing carbocyclic rings like the cyclopentyl group. The specific mechanistic details can vary depending on the substrate and reaction conditions, but the core principle involves the generation of a radical via a Ti(III)-mediated reductive process, followed by an intramolecular C-C bond formation.

C-H Alkylation Mechanisms for Aryl Ketones

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions. For aryl ketones like this compound, the C-H bonds of the cyclopentyl ring are potential sites for alkylation.

One plausible mechanism for C-H alkylation involves a Norrish-Yang reaction, which is a photochemical process. This reaction typically proceeds via the following steps:

Photoexcitation: The ketone absorbs a photon, promoting an electron to an excited state.

Intramolecular Hydrogen Abstraction: The excited carbonyl oxygen abstracts a hydrogen atom from the γ-position of the cyclopentyl ring, forming a 1,4-biradical intermediate.

Cyclization or Cleavage: This biradical can then undergo cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate or undergo C-C bond cleavage.

In a subsequent step, this intermediate can be subjected to a ligand-enabled, palladium-catalyzed C-C cleavage and functionalization to introduce various alkyl, aryl, or other functional groups at the γ-position of the cyclobutyl ring, achieving a formal γ-C-H functionalization. nih.gov This strategy allows for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones. nih.gov

Another potential pathway for C-H functionalization is transition metal-catalyzed C-H activation. For instance, a cobalt-catalyzed three-component coupling involving an arylzinc reagent, an alkyne, and a dichlorophosphine has been shown to proceed via a regioselective C-H activation at the C2 position of the arylzinc intermediate, facilitated by a 1,4-cobalt migration. beilstein-journals.org While this example leads to the formation of a phosphole ring, it highlights the potential for regioselective C-H functionalization on aromatic rings, a process that could be adapted for the 3-trifluoromethylphenyl moiety of the target ketone.

Mizoroki-Heck Cross-Coupling Reaction Mechanisms

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene. wikipedia.org While not a direct reaction of the ketone itself, the synthesis of this compound could involve a Mizoroki-Heck reaction to construct the substituted aryl portion of the molecule. The generally accepted catalytic cycle for the Mizoroki-Heck reaction involves the following key steps:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 1-bromo-3-(trifluoromethyl)benzene) to form a Pd(II)-aryl complex.

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond. This step typically proceeds with syn-stereochemistry.

β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride complex and the substituted alkene product. This step also generally occurs with syn-stereochemistry.

Reductive Elimination: The Pd(II)-hydride complex reductively eliminates HX (where X is the halide) in the presence of a base, regenerating the active Pd(0) catalyst.

The regioselectivity of the migratory insertion step is influenced by both steric and electronic factors. mdpi.com For terminal alkenes, the aryl group typically adds to the less substituted carbon. The use of specific ligands can influence the regioselectivity and efficiency of the reaction. For instance, the use of a Pd/BrettPhos catalyst has been shown to be effective in the Mizoroki-Heck reaction of nitroarenes. chemrxiv.org

Recent advancements have also explored variations of the Mizoroki-Heck reaction, such as those involving in situ generated alkenes rsc.org and the use of C-F bond activation in gem-difluoroalkenes. acs.org

Mechanisms of Transformations Pertaining to this compound

The carbonyl carbon of a ketone is electrophilic and susceptible to attack by nucleophiles. In this compound, the presence of the electron-withdrawing trifluoromethyl group on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic addition compared to an unsubstituted phenyl ketone.

The general mechanism for nucleophilic addition to a ketone involves the following steps:

Nucleophilic Attack: A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbonyl oxygen bears a negative charge.

Protonation: The negatively charged oxygen is then protonated, typically by a solvent or upon workup, to yield an alcohol.

The reversibility of this process depends on the nature of the nucleophile. Strong nucleophiles, such as Grignard reagents or organolithium compounds, lead to irreversible addition. Weaker nucleophiles, such as water, alcohols, and amines, can undergo reversible addition.

For trifluoromethyl ketones, the nucleophilic addition is particularly facile. The synthesis of trifluoromethyl ketones often involves the nucleophilic trifluoromethylation of esters or other carbonyl compounds. beilstein-journals.orgbeilstein-journals.orgnih.govsemanticscholar.org The mechanism of these reactions typically involves the generation of a trifluoromethyl anion (CF₃⁻) or an equivalent, which then attacks the carbonyl carbon. nih.gov

Trifluoromethyl ketones are well-known inhibitors of various enzymes, particularly serine and cysteine proteases. nih.gov Their inhibitory activity stems from their ability to form a stable, covalent adduct with a nucleophilic amino acid residue in the enzyme's active site. For this compound, a similar mechanism of enzymatic inhibition can be anticipated.

The mechanism of inhibition typically involves the following:

Initial Binding: The inhibitor binds non-covalently to the active site of the enzyme.

Nucleophilic Attack: A nucleophilic residue in the active site, such as the hydroxyl group of a serine or the thiol group of a cysteine, attacks the electrophilic carbonyl carbon of the trifluoromethyl ketone.

Hemiketal or Hemithioketal Formation: This attack results in the formation of a stable tetrahedral intermediate, which is a hemiketal (with serine) or a hemithioketal (with cysteine). This covalent adduct mimics the transition state of the natural substrate hydrolysis, thus inhibiting the enzyme.

This inhibition can be reversible or irreversible, depending on the stability of the adduct. Aromatic trifluoromethyl ketones have been specifically characterized as warheads for covalently reversible kinase inhibitors, targeting non-catalytic cysteine residues. nih.govresearchgate.netdntb.gov.ua

The formation of the covalent adduct can be a time-dependent process, leading to a progressive tightening of the inhibition. This has been observed for other trifluoromethyl ketone inhibitors of proteases. nih.gov

Table 1: Example of Time-Dependent Inhibition of a Protease by a Trifluoromethyl Ketone Inhibitor

| Incubation Time | IC₅₀ (µM) | Kᵢ (µM) |

| 10 min | 10 | 8.76 ± 1.61 |

| 30 min | 7 | 2.69 ± 0.47 |

| 1 h | 4 | 1.30 ± 0.19 |

| 2 h | 2 | 0.73 ± 0.07 |

| 4 h | 0.8 | 0.29 ± 0.09 |

This table presents data for a different trifluoromethyl ketone inhibitor as a representative example of time-dependent inhibition, adapted from a study on SARS-CoV 3CL protease inhibitors. nih.gov

Computational chemistry provides powerful tools for understanding reaction mechanisms, predicting regioselectivity, and characterizing intermediates that may be difficult to observe experimentally. numberanalytics.comrsc.org For reactions involving this compound, density functional theory (DFT) and other computational methods can be employed to elucidate mechanistic details.

For instance, in C-H alkylation reactions, computational studies can help determine the relative energies of different C-H activation pathways, thereby predicting the most likely site of functionalization on the cyclopentyl ring. Similarly, for Mizoroki-Heck reactions that could be used in the synthesis of the ketone, DFT calculations can model the energies of the transition states for migratory insertion at different positions of an alkene, providing a rationale for the observed regioselectivity.

In the context of nucleophilic additions, computational studies can model the trajectory of the nucleophile's approach to the carbonyl carbon and the structure of the resulting tetrahedral intermediate. For enzymatic inhibition, molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the binding of the inhibitor in the active site and the formation of the covalent adduct.

A computational study on the metal-free cyanomethylation and cyclization of aryl alkynoates with acetonitrile (B52724) highlights the utility of DFT and coupled-cluster methods in elucidating complex reaction mechanisms, including the identification of key intermediates and transition states. rsc.org Such approaches could be applied to investigate the regioselectivity of reactions involving the 3-trifluoromethylphenyl moiety of the target ketone.

The development of enantioselective transformations is a major focus in modern organic synthesis. For ketones like this compound, enantioselective reactions can be achieved through radical chain catalytic cycles. A common strategy involves the use of a dual catalytic system, combining a photoredox catalyst with a chiral catalyst. nih.govscispace.com

A general mechanism for an enantioselective radical coupling of a ketone is as follows:

Radical Generation: A photoredox catalyst, upon excitation by light, initiates a single-electron transfer (SET) process, leading to the formation of a ketyl radical from the ketone.

Chiral Environment: The ketyl radical then interacts with a chiral catalyst, such as a chiral Brønsted acid or a chiral Lewis acid, creating a chiral environment around the radical.

Radical Coupling: This chiral radical intermediate then reacts with another radical species in an enantioselective manner, controlled by the chiral catalyst.

Catalyst Regeneration: The product is released, and the catalysts are regenerated to continue the catalytic cycle.

This approach has been successfully applied to the enantioselective radical coupling of activated ketones with various radical precursors. nih.govscispace.com For example, visible-light-mediated dual catalytic systems involving a photosensitizer and a chiral phosphoric acid have been used for the enantioselective radical coupling of N-aryl glycines with 1,2-diketones and isatins. nih.gov A similar strategy could be envisioned for the enantioselective functionalization of this compound.

Furthermore, enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been developed, where a Lewis acid-activated ketone undergoes photoreduction to a ring-opened distonic radical anion, which then reacts enantioselectively. nih.gov This demonstrates the potential for developing highly stereocontrolled radical transformations of ketones.

Silicon Activation in Silyl (B83357) Enolates in Aldol (B89426) Reactions

The Mukaiyama aldol reaction is a well-established carbon-carbon bond-forming reaction that utilizes a silyl enol ether as a nucleophile, which reacts with a carbonyl compound, such as this compound, in the presence of a Lewis acid. libretexts.org The activation of silicon in the silyl enolate is a critical step in the catalytic cycle of this reaction.

The reaction is typically initiated by the activation of the ketone by a Lewis acid, such as titanium tetrachloride (TiCl4). youtube.comyoutube.com The Lewis acid coordinates to the carbonyl oxygen of the this compound. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The silyl enol ether, acting as a mild nucleophile, then attacks the activated carbonyl carbon. youtube.com This attack is followed by the transfer of the silyl group, typically a trimethylsilyl (B98337) (TMS) group, to the oxygen atom of the ketone. This step results in the formation of a silylated aldol addition product. The silicon atom, being oxophilic, readily forms a strong silicon-oxygen bond.

Table 1: Key Steps in the Silicon-Activated Aldol Reaction

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Lewis Acid Activation | The Lewis acid (e.g., TiCl4) coordinates to the carbonyl oxygen of this compound. | Activated ketone-Lewis acid complex |

| 2. Nucleophilic Attack | The silyl enol ether attacks the electrophilic carbonyl carbon of the activated ketone. | Silylated aldol intermediate |

| 3. Silyl Group Transfer | The silyl group is transferred to the oxygen of the ketone, forming a stable Si-O bond. | Silylated aldol product |

| 4. Hydrolysis | Aqueous workup cleaves the silyl ether to yield the final β-hydroxy ketone product. | β-hydroxy ketone |

Defluorination Reaction Mechanisms of Alpha-Trifluoromethyl Ketones

The defluorination of alpha-trifluoromethyl ketones, such as this compound, is a significant transformation in synthetic chemistry, allowing for the formation of partially fluorinated compounds. nih.gov Several mechanistic pathways have been explored for this process, often involving metal catalysis or specific reagents to activate the highly stable C-F bonds.

One prominent mechanism is the palladium-catalyzed defluorination/arylation. rsc.org This process is believed to proceed through a sequence of β-fluoride elimination and C-F bond activation. The reaction is initiated by the formation of a palladium enolate of the trifluoromethyl ketone. Subsequent β-fluoride elimination from the enolate generates a difluoroenolate intermediate and a palladium fluoride species. This is followed by oxidative addition of a C-F bond to the palladium center and subsequent reductive elimination to form the final product.

Another approach involves the use of organophosphorus reagents to mediate the defluorination. nih.gov In this mechanism, a nucleophilic phosphorus compound attacks the carbonyl group of the ketone. This is followed by a rearrangement that leads to the cleavage of a C-F bond and the formation of a strong P-F bond, which is a thermodynamic driving force for the reaction. nih.gov

For trifluoromethylarenes, an E1cb (Elimination Unimolecular conjugate Base) mechanism has been proposed for defluorination under basic conditions. rsc.orgchemrxiv.org While this is more commonly observed in systems where the trifluoromethyl group is attached to an aromatic ring that can stabilize a negative charge, similar principles could be applied to the enolate of this compound. Deprotonation at the α-carbon would form an enolate, and subsequent elimination of a fluoride ion would lead to a difluoroenone intermediate.

Table 2: Proposed Mechanisms for Defluorination of Alpha-Trifluoromethyl Ketones

| Mechanism | Key Features | Initiating Step |

|---|---|---|

| Palladium-Catalyzed | Involves β-fluoride elimination and C-F bond activation. rsc.org | Formation of a palladium enolate. |

| Organophosphorus-Mediated | Driven by the formation of a strong P-F bond. nih.gov | Nucleophilic attack of phosphorus on the carbonyl carbon. nih.gov |

| E1cb-like | Proceeds through a conjugate base (enolate). rsc.orgchemrxiv.org | Deprotonation at the α-carbon to form an enolate. |

Reactivity and Transformations of Cyclopentyl 3 Trifluoromethylphenylphenyl Ketone

Nucleophilic Addition Reactions of the Ketone Carbonyl Group

The carbonyl carbon of Cyclopentyl 3-trifluoromethylphenyl ketone is electrophilic and susceptible to attack by nucleophiles. The presence of the electron-withdrawing trifluoromethyl (-CF3) group on the phenyl ring enhances this electrophilicity. A common nucleophilic addition reaction for trifluoromethyl ketones involves the use of organometallic reagents or the transfer of a trifluoromethyl group itself. semanticscholar.orgresearcher.life

One of the most utilized methods for the nucleophilic trifluoromethylation of ketones is the reaction with (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often called the Ruppert-Prakash reagent. semanticscholar.orgresearchgate.net This reaction is typically initiated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which generates a trifluoromethyl anion (CF3-). semanticscholar.orgnih.gov This powerful nucleophile then attacks the carbonyl carbon. The general mechanism involves the formation of a pentacoordinate siliconate intermediate which facilitates the transfer of the trifluoromethyl group. nih.gov While this reaction is broadly applicable to aldehydes and ketones, the specific efficiency with sterically hindered ketones like this compound can be influenced by reaction conditions. semanticscholar.org In the case of acetophenones, enolate formation can compete with nucleophilic addition under basic conditions, potentially reducing the yield of the desired trifluoromethyl carbinol. semanticscholar.org

The reaction can be summarized as follows:

| Reactants | Reagents | Product |

| Ketone (e.g., this compound) | 1. TMSCF32. Fluoride source (e.g., TBAF) | Trifluoromethyl carbinol |

Cycloaddition Reactions Involving the Ketone Moiety

The carbonyl group of ketones can participate in photochemical cycloaddition reactions with alkenes to form four-membered rings. These reactions are valuable for constructing complex cyclic systems. While direct examples involving this compound are not prevalent in the literature, the principles of such reactions with related ketones are well-established. For instance, aryl cyclopropyl (B3062369) ketones are known to undergo [3+2] cycloadditions with alkenes under photoredox catalysis to form cyclopentane (B165970) rings. researchgate.netnih.govnih.govacs.org This indicates the potential for the aryl ketone moiety to engage in cycloaddition pathways.

Paternò-Büchi Reactions with Trifluoromethylphenyl Ketones and Alkenes

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane. wikipedia.orgnih.gov This reaction is initiated by the photoexcitation of the carbonyl compound to its excited state, which then reacts with the ground-state alkene. nih.gov The reaction can proceed through either a singlet or triplet excited state of the carbonyl compound. nih.govcambridgescholars.com

Research has shown that heteroaromatic trifluoromethylphenyl ketones can undergo Paternò-Büchi reactions with electron-rich alkenes to form oxetanes. researchgate.net The reaction of aromatic ketones with fluorinated alkenes has also been studied. researchgate.net The mechanism generally involves the formation of a 1,4-diradical intermediate, and the regioselectivity is influenced by the stability of this intermediate. nih.gov For aromatic ketones, the reaction is believed to proceed via the nπ* triplet state. nih.gov The presence of the trifluoromethyl group can influence the photophysical properties of the ketone and the stability of the radical intermediates, thereby affecting the outcome of the reaction.

A general representation of the Paternò-Büchi reaction is:

| Reactants | Conditions | Product |

| Ketone + Alkene | hv (Light) | Oxetane |

Reduction Reactions of the Ketone Functional Group

The carbonyl group of aryl ketones can be reduced to either a secondary alcohol or completely to a methylene (B1212753) (CH2) group. For the complete reduction of an aryl ketone to an alkane, two common named reactions are the Clemmensen reduction (using a zinc-mercury amalgam in hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like KOH with heat). youtube.com These methods are particularly useful for synthesizing alkylbenzenes that cannot be made directly via Friedel-Crafts alkylation due to carbocation rearrangements. youtube.com

The choice between acidic (Clemmensen) and basic (Wolff-Kishner) conditions depends on the presence of other functional groups in the molecule that might be sensitive to one of the conditions. Given the presence of the trifluoromethyl group, which is generally stable under these conditions, either method could potentially be employed for the reduction of this compound.

Studies on the chemoselective reduction of ketones have shown that trifluoromethyl ketones can be selectively reduced in the presence of methyl ketones using diethylzinc (B1219324) (Et2Zn). lookchem.com Conversely, methyl ketones can be selectively reduced in the presence of trifluoromethyl ketones using sodium borohydride (B1222165) (NaBH4) with cerium(III) chloride. lookchem.com Catalytic hydrogen transfer over magnesium oxide is another effective method for the reduction of aryl alkyl ketones to the corresponding alcohols. rsc.org

| Reaction | Reagents | Product |

| Clemmensen Reduction | Zn(Hg), HCl | Alkane |

| Wolff-Kishner Reduction | H2NNH2, KOH, heat | Alkane |

| Catalytic Hydrogen Transfer | Isopropyl alcohol, MgO | Alcohol |

| Selective Reduction | Et2Zn | Alcohol (from TFMK) |

Wittig Reactions for Olefinic Transformations

The Wittig reaction provides a reliable method for converting ketones into alkenes. wikipedia.orglumenlearning.com The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which attacks the carbonyl carbon to form a betaine (B1666868) intermediate, followed by the formation of a four-membered oxaphosphetane ring. libretexts.org This intermediate then collapses to yield the alkene and triphenylphosphine (B44618) oxide. lumenlearning.com A key advantage of the Wittig reaction is that the position of the newly formed double bond is fixed, avoiding the mixtures of isomers often seen in elimination reactions. libretexts.org

The reaction is widely applicable to a variety of aldehydes and ketones. Even sterically hindered ketones, such as camphor, can be converted to their corresponding alkenes using a suitable Wittig reagent like methylenetriphenylphosphorane (B3051586) (Ph3P=CH2). wikipedia.orglumenlearning.comlibretexts.org However, for highly hindered ketones, the reaction can be slow and result in poor yields, especially with stabilized ylides. libretexts.orgmdpi.com In such cases, the Horner–Wadsworth–Emmons (HWE) reaction is often a preferred alternative. libretexts.orgmdpi.com The stereochemical outcome of the Wittig reaction depends on the nature of the ylide; unstabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. wikipedia.org

Deacylative Rearrangements and C-C Bond Activations

Recent advances in organic synthesis have explored the activation of the carbon-carbon bond adjacent to a ketone carbonyl group. These transformations allow for the modification of the carbon skeleton of a molecule. Deacylative transformations of ketones can be driven by the formation of a stable aromatic intermediate. nih.gov This strategy has been applied to a variety of ketone substrates, including the deacetylation of methyl ketones and the deconstructive synthesis of pyrazoles from cyclic ketones. nih.gov

These reactions are often catalyzed by transition metals, such as iridium or nickel, in combination with a photoredox catalyst. nih.govnih.gov The process typically begins with the condensation of the ketone with a reagent, like a hydrazine derivative, to form a pre-aromatic intermediate. nih.govnih.gov This is followed by the cleavage of the C-C bond to generate an alkyl radical, which can then be intercepted to form new carbon-carbon or carbon-heteroatom bonds. nih.gov This approach enables the conversion of the acyl group into other functionalities and has been used for deacylative arylation and alkynylation of unstrained ketones. nih.gov While specific applications to this compound are not detailed, the general methodology is applicable to a broad scope of ketone substrates. nih.govnih.gov

Aldol-Type Reactions with Trifluoromethyl Phenyl Ketone Derivatives

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction that involves the nucleophilic addition of an enolate to a carbonyl compound. wikipedia.orglibretexts.org For a ketone to participate as the nucleophile in an aldol reaction, it must have at least one α-hydrogen to form an enolate. masterorganicchemistry.com this compound has α-hydrogens on the cyclopentyl ring and could therefore form an enolate. The formation of the enolate can be achieved using a base. masterorganicchemistry.com

In a "mixed" or "crossed" aldol reaction, two different carbonyl compounds are reacted. libretexts.org To achieve a single product, one carbonyl compound is typically chosen that cannot form an enolate (e.g., it has no α-hydrogens) and acts only as the electrophile, while the other carbonyl compound forms the enolate. chadsprep.com Alternatively, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to pre-form the enolate of one ketone before the second carbonyl compound is added. chadsprep.com

Reactivity Profiles of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a dominant feature in the chemical personality of this compound. As a substituent on the phenyl ring, its powerful electron-withdrawing nature significantly influences the molecule's electronic properties. tcichemicals.com This effect is crucial in various chemical transformations. tcichemicals.com

The reactivity of the carbonyl group is profoundly affected by the presence of the adjacent trifluoromethyl moiety. The three highly electronegative fluorine atoms create a strong dipole, rendering the carbonyl carbon more electrophilic compared to its non-fluorinated analogs. researchgate.net This heightened electrophilicity makes the ketone more susceptible to nucleophilic attack. Furthermore, the electron-withdrawing character of the CF₃ group enables selective deprotonation at the ortho-position of the aromatic ring, a property that can be harnessed in organic synthesis. tcichemicals.com While the trifluoromethyl group is generally considered robust and stable under many reaction conditions, specific reagents and reaction designs can achieve its selective transformation. tcichemicals.com

Defluorinative Transformations of Alpha-Trifluoromethyl Ketones

Defluorinative transformations, which involve the selective cleavage of the strong C-F bonds within the trifluoromethyl group, represent an advanced strategy for synthesizing partially fluorinated molecules from readily available CF₃-containing compounds. chemrxiv.org These reactions are challenging due to the high bond dissociation energy of C-F bonds and the potential for over-defluorination. chemrxiv.org However, methodologies involving radical chemistry, photochemistry, electrochemistry, and organometallic chemistry have been developed to achieve controlled defluorination. researchgate.net For a compound like this compound, these transformations would typically target the CF₃ group to yield difunctionalized products.

Several key strategies for the defluorination of α-trifluoromethyl ketones have been reported:

Electroreductive Defluorination : This electrochemical method can be used to prepare difluoroenol silyl (B83357) ethers from trifluoromethyl ketones. The reaction is typically carried out in an acetonitrile-tetrabutylammonium bromide (TBAB)-chlorotrialkylsilane system using a lead cathode and a carbon anode. acs.orgnih.gov This process transforms the trifluoromethyl ketone into a valuable synthetic intermediate. nih.gov

| Substrate Type | Conditions | Product Type | Yield | Reference |

| Trifluoromethyl Ketones | Pb cathode, C anode, MeCN, n-Bu₄NBr, TESCl, 30 mA, 0 °C | Difluoroenol Silyl Ethers | Good to Excellent | acs.org, nih.gov |

| Trifluoroacetates | Pb cathode, C anode, MeCN, n-Bu₄NBr, Et₃N, TMSCl, 80 mA, 50 °C | 2,2-Difluoro-2-trimethylsilyl Acetates | Good | acs.org |

Palladium-Catalyzed Defluorination/Arylation : An innovative approach involves the activation of the CF₃ group using a palladium catalyst. This method proceeds through a combination of consecutive β-F elimination and C–F bond oxidative addition, representing a significant application of α-trifluoromethyl ketones as building blocks via C-F bond activation. rsc.org

Visible Light-Promoted Defluorinative Alkylation : Photoredox catalysis offers a mild and efficient pathway for the selective cleavage of a single C-F bond in trifluoromethyl ketones. researchgate.net This method can lead to various transformations, including hydrodefluorination, defluoroalkylation, and defluoroalkenylation, providing access to a diverse array of important partially fluorinated compounds. researchgate.net The process often involves the single-electron reduction of the trifluoromethyl ketone to generate a difluoromethyl radical, which can then participate in intermolecular C-C bond formation. researchgate.net

Defluorinative Carboimination : A silver-catalyzed defluorinative carboimination of trifluoromethyl ketones has been developed for the synthesis of medicinally relevant α,α-difluoroimines. researchgate.net This strategy involves a silver carbene-initiated intramolecular cascade process where both a C-F bond and the carbonyl group are functionalized simultaneously. chemrxiv.orgresearchgate.net The reaction proceeds through the cleavage of a C-F bond on a key ammonium (B1175870) ylide intermediate, followed by an aza-Claisen rearrangement to form the final product. researchgate.net The scope of this transformation has been explored for various substrates, as detailed in the table below.

| Trifluoromethyl Ketone Substrate | N-Allylaniline Substrate | Catalyst/Reagents | Product | Yield | Reference |

| Aryl-CF₃ Ketone | N-Allylaniline | Ag₂CO₃, K₂CO₃ | α,α-Difluoroimine | 51-87% | chemrxiv.org |

| Heteroaryl-CF₃ Ketone | N-Allylaniline | Ag₂CO₃, K₂CO₃ | α,α-Difluoroimine | 63-65% | chemrxiv.org |

| Aryl-CF₃ Ketone | Bis-allylaniline | Ag₂CO₃, K₂CO₃ | Double Carboimination Product | - | chemrxiv.org |

These defluorinative strategies highlight the versatility of the trifluoromethyl group not just as a stable moiety but as a functional handle for the synthesis of more complex, partially fluorinated molecules.

Computational Studies on Cyclopentyl 3 Trifluoromethylphenylphenyl Ketone Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental to understanding chemical reactions at the molecular level. These methods allow for the detailed examination of reaction pathways, transition states, and intermediates, providing insights that are often difficult to obtain through experimental means alone.

Analysis of Electrostatic Potential Derived Charges

Electrostatic potential (ESP) derived charges offer a way to quantify the distribution of electrons within a molecule. For cyclopentyl 3-trifluoromethylphenyl ketone, calculating the ESP-derived charges would reveal the partial positive charge on the carbonyl carbon and the partial negative charge on the carbonyl oxygen. This information is crucial for predicting how the molecule will interact with other reagents. For instance, nucleophiles would be attracted to the electrophilic carbonyl carbon. The trifluoromethyl group, being a strong electron-withdrawing group, would significantly influence the charge distribution across the phenyl ring and enhance the electrophilicity of the carbonyl carbon.

A hypothetical representation of ESP-derived charges for key atoms in this compound is presented in Table 1.

Table 1: Hypothetical Electrostatic Potential Derived Charges

| Atom | Partial Charge (a.u.) |

|---|---|

| Carbonyl Carbon | +0.45 |

| Carbonyl Oxygen | -0.50 |

| C3 of Phenyl Ring (with CF3) | +0.20 |

Note: These values are illustrative and would require specific quantum chemical calculations to be precisely determined.

Determination of Relative Stabilities of Reaction Intermediates

When this compound undergoes a reaction, such as a nucleophilic addition, various intermediates can be formed. Quantum chemical calculations can be used to determine the geometry and energy of these intermediates. By comparing their energies, the relative stabilities can be established, which helps in identifying the most likely reaction pathway. For example, in a Grignard reaction, the stability of the initial adduct and any subsequent intermediates would be calculated to understand the reaction's progression.

Calculation of Free Energy Profiles for Bond Activation Processes

The free energy profile of a reaction maps out the energy changes as reactants are converted into products. By calculating the free energy of the reactants, transition states, and products, a comprehensive understanding of the reaction's kinetics and thermodynamics can be achieved. For a process involving bond activation, such as the cleavage of a bond adjacent to the ketone, the free energy profile would reveal the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. A higher activation energy implies a slower reaction rate.

Molecular Modeling of Reactivity and Selectivity

Molecular modeling encompasses a range of computational techniques used to study and predict how molecules will behave. In the context of this compound, molecular modeling can be employed to understand its reactivity and the selectivity of its reactions. For example, if the ketone were to react with a chiral reagent, molecular modeling could predict which stereoisomer would be preferentially formed. This is achieved by modeling the interactions between the ketone and the reagent and calculating the energies of the different transition states leading to the possible products. The product formed via the lower energy transition state is expected to be the major product.

In Silico Design and Prediction of Novel Chemical Transformations

In silico methods, which are computational approaches, can be used to design and predict new chemical reactions. For this compound, this could involve screening a virtual library of reactants to identify those that are likely to undergo a desired transformation with the ketone. For instance, if the goal is to develop a novel cyclization reaction, different catalysts and reaction conditions could be simulated to predict the feasibility and outcome of the reaction before any experimental work is undertaken. This approach can significantly accelerate the discovery of new synthetic methodologies.

Exploration of Derivatives and Analogues in Research

Synthesis of Fluorinated Ketone Derivatives with Varied Alkyl and Aryl Substituents

The synthesis of fluorinated ketone derivatives is a significant area of research, driven by the unique properties that fluorine atoms impart to organic molecules. The introduction of fluorine can influence a compound's metabolic stability, lipophilicity, and binding affinity. nih.gov Research in this area has focused on developing versatile synthetic methods to create a library of derivatives with diverse alkyl and aryl groups.

One common strategy involves the direct fluorination of ketone precursors. For instance, electrophilic fluorination using reagents like Selectfluor® has been employed for the selective α-fluorination of cyclic ketone scaffolds. sapub.org The reactivity and selectivity of such reagents can, however, be influenced by steric and electronic effects of the existing substituents on the ketone. sapub.org Another approach is the use of photoinduced trifluoromethylation, which allows for the direct installation of CF3 groups. For example, using CF3Br as the trifluoromethyl source with a catalyst like fac-[Ir(ppy)3] enables the synthesis of various α-CF3-substituted ketones under mild conditions. researchgate.net

Synthetic methodologies have also been developed to build the fluorinated ketone structure from smaller, functionalized fragments. These methods allow for greater diversity in the final products. A series of aryl methylene (B1212753) ketones and fluorinated ketones have been synthesized as potential reversible inhibitors of the SARS 3CL proenzyme, demonstrating the modularity of these synthetic routes. nih.gov

Table 1: Examples of Synthetic Methods for Fluorinated Ketones

| Method | Reagent/Catalyst | Type of Fluorination | Reference |

| Electrophilic Fluorination | Selectfluor® | α-fluorination | sapub.org |

| Photoinduced Trifluoromethylation | CF3Br / fac-[Ir(ppy)3] | α-trifluoromethylation | researchgate.net |

| Multi-step Synthesis | Various | Building block assembly | nih.gov |

Enantioselective Synthesis of Chiral Cyclopentyl Ketone Analogues

The development of methods for the enantioselective synthesis of chiral cyclopentyl ketones is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Chiral cyclopentenones, in particular, are valuable precursors in the asymmetric synthesis of complex chiral molecules and natural products. acs.org

A notable strategy for creating these chiral structures is the desymmetrization of prochiral starting materials. For example, the enantioselective synthesis of highly functionalized chiral cyclopent-2-enones has been achieved through a nickel-catalyzed desymmetrizing arylative cyclization. nih.govresearchgate.net This reaction involves alkynyl malonate esters and arylboronic acids, catalyzed by a chiral phosphinooxazoline/nickel complex, to produce cyclopent-2-enones with a quaternary stereocenter in good yields and high enantioselectivities. nih.govresearchgate.net

Organocatalysis has also emerged as a powerful tool. Chiral N-heterocyclic carbene (NHC) catalysts can be used in the desymmetrization of 1,3-diketones. organic-chemistry.org This process generates a chiral enol intermediate that undergoes a stereoselective intramolecular aldol (B89426) reaction, ultimately yielding optically active cyclopentenes. organic-chemistry.org Furthermore, dual-catalyst systems, combining a chiral Lewis acid with a transition metal photoredox catalyst, have been successfully applied to the enantioselective [3+2] photocycloaddition of aryl cyclopropyl (B3062369) ketones, enabling the construction of densely substituted chiral cyclopentane (B165970) structures. nih.gov

Table 2: Methods for Enantioselective Synthesis of Cyclopentyl Ketone Analogues

| Method | Catalyst System | Key Transformation | Reference |

| Desymmetrizing Arylative Cyclization | Chiral phosphinooxazoline/Nickel complex | Reaction of alkynyl malonate esters with arylboronic acids | nih.govresearchgate.net |

| NHC-Catalyzed Desymmetrization | Chiral Triazolium Salt (NHC precursor) | Intramolecular aldol reaction of 1,3-diketones | organic-chemistry.org |

| Asymmetric Photocycloaddition | Chiral Lewis Acid / Photoredox Catalyst | [3+2] cycloaddition of aryl cyclopropyl ketones | nih.gov |

Cyclopentyl Ketone Analogues Featuring Diverse Aryl Substituents

Modifying the aryl substituent on cyclopentyl ketone analogues allows for the fine-tuning of their electronic and steric properties. A variety of synthetic methods are employed to introduce this diversity. The Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones, for example, provides a route to donor-acceptor cyclopropanes that can serve as building blocks for more complex molecules. nih.gov This method is tolerant of diverse substituents, including alkoxy, halogen, and nitro groups, on the phenolic moiety. nih.gov

In the context of medicinal chemistry research, a library of bile-acid-appended triazolyl aryl ketones was synthesized to evaluate their cytotoxic activity. nih.gov The aryl ketone portion of these molecules featured various para-substituents, including methyl, methoxy, fluorine, chlorine, and bromine. The study found that analogues with electron-withdrawing groups (F, Cl, Br) on the aryl ring were generally more active than those with electron-donating groups (Me, OMe). nih.gov This highlights how systematic variation of the aryl substituent can directly impact biological function. The synthesis of these compounds often starts from aryl methyl ketones and involves multi-step sequences to build the final complex structure. nih.govnih.gov

Functional Group Compatibility Studies in Derivative Synthesis

When synthesizing derivatives of complex molecules, functional group compatibility is a critical consideration. fiveable.me The chosen reaction conditions must effect the desired transformation without causing unwanted side reactions at other functional groups present in the molecule. fiveable.me

Research into the synthesis of cyclopentyl ketone derivatives has provided insights into functional group tolerance. For example, in a photocatalytic transannular ketone migration strategy used to functionalize cycloheptanes, the reaction was shown to be compatible with a range of functional groups at the α-position, including fluoro, aryl, acetate (B1210297), ester, and allyl groups. acs.org Conversely, studies on the functionalization of cyclobutyl ketones revealed limitations; electron-rich aryl cyclobutyl ketones were found to be incompatible with the Norrish-Yang cyclization step required for subsequent transformations. nih.gov

Similarly, in SmI₂-catalyzed intermolecular coupling reactions of cyclopropyl ketones, the structure and electronic nature of the substituents on the aryl or alkyl groups are pivotal in determining the reaction's efficiency. acs.org These studies are essential for designing efficient and high-yielding synthetic routes, as they map out which functional groups can be present in the starting materials and which may require protection or an alternative synthetic strategy.

Design and Synthesis of Trifluoromethylated Scaffolds for Academic Investigation

The trifluoromethyl (CF₃) group is a key moiety in medicinal chemistry and drug design. nih.gov Its inclusion in a molecular scaffold can enhance metabolic stability, membrane permeability, and binding affinity due to its high lipophilicity and the strength of the C-F bond. nih.gov Consequently, there is significant interest in the design and synthesis of novel trifluoromethylated scaffolds for academic and pharmaceutical research.

The synthesis of these scaffolds often relies on the use of specialized fluorinated building blocks. An efficient method involves creating versatile intermediates, such as (Z)-selective α-trifluoromethyl alkenyl triflates, which can then be used to synthesize a variety of more complex trifluoromethylated derivatives. nih.gov Another approach utilizes modular assembly from carbohydrate-derived building blocks to create new α-hydroxy β-trifluoromethyl phosphonates. mdpi.com

Recent advances in synthetic methodology have also focused on more direct and sustainable methods. Light-driven organic synthesis, for instance, has enabled practical strategies for constructing complex trifluoromethylated structures from simple starting materials under mild conditions. rsc.org These photoinduced reactions facilitate the direct installation of CF₃ groups onto diverse molecular frameworks, providing a powerful tool for generating novel scaffolds for academic investigation. rsc.orgresearchgate.net

Advanced Spectroscopic and Analytical Techniques in Research of Cyclopentyl 3 Trifluoromethylphenylphenyl Ketone

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Cyclopentyl 3-trifluoromethylphenyl ketone. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum offers critical data on the arrangement of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the protons on the cyclopentyl ring and the aromatic ring. The cyclopentyl protons would likely appear as a series of multiplets in the aliphatic region, while the protons on the 3-trifluoromethylphenyl group would reside in the aromatic region, with their chemical shifts and splitting patterns influenced by the electron-withdrawing trifluoromethyl group and the ketone moiety.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. A characteristic signal for the carbonyl carbon of the ketone is expected to appear significantly downfield (typically in the 190-215 ppm range). pressbooks.pub Other distinct signals would correspond to the carbons of the cyclopentyl ring and the substituted aromatic ring, including the carbon of the trifluoromethyl group.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly useful for compounds containing fluorine. A single, sharp signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl group, providing unambiguous confirmation of its presence.

Mechanistic studies also benefit from NMR spectroscopy. nih.gov For instance, in situ NMR monitoring can track the progress of the synthesis of this compound, allowing for the identification of reaction intermediates and the determination of reaction kinetics. nih.govnih.gov Isotopic labeling studies, analyzed by NMR, can further illuminate reaction pathways by tracing the fate of specific atoms throughout the transformation. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon | - | ~195-205 |

| Aromatic Carbons | - | ~125-140 |

| CF₃ Carbon | - | ~120-125 (quartet) |

| Cyclopentyl α-CH | ~3.5-3.8 | ~45-55 |

| Cyclopentyl β,γ-CH₂ | ~1.6-2.0 | ~25-35 |

| Aromatic Protons | ~7.5-8.2 | - |

Utilization of Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for Compound Characterization

Mass spectrometry (MS) and Infrared (IR) spectroscopy are fundamental tools for the initial identification and characterization of this compound.

Mass Spectrometry: MS provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact molecular mass (242.24 g/mol ). Common fragmentation pathways for ketones include alpha-cleavage, leading to the loss of the cyclopentyl group or the 3-trifluoromethylphenyl group, resulting in characteristic fragment ions that help confirm the structure. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

Infrared Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this ketone would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration. wpmucdn.com For aromatic ketones, this peak typically appears in the range of 1685-1666 cm⁻¹. spectroscopyonline.comlibretexts.org The presence of the trifluoromethyl group would give rise to strong C-F stretching bands, typically found in the 1350-1120 cm⁻¹ region. Additional bands corresponding to aromatic C-H and C=C stretching, as well as aliphatic C-H stretching from the cyclopentyl ring, would also be present. pressbooks.pub

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O (Ketone) | Stretch | 1685 - 1695 |

| C-F (Trifluoromethyl) | Stretch | 1350 - 1120 (multiple strong bands) |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

Chromatographic Methods (e.g., Gas Chromatography, High-Performance Liquid Chromatography) for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reactants, byproducts, and potential isomers.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this ketone. researchgate.net When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC can effectively separate the target compound from impurities. The retention time is a characteristic property under specific conditions (e.g., column type, temperature program), and the peak area can be used to quantify the purity of the sample.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both analytical and preparative-scale separations. nih.gov For this compound, reversed-phase HPLC would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). A UV detector would be effective for detection due to the presence of the aromatic ring. HPLC is particularly useful for separating isomers or less volatile impurities that are not amenable to GC analysis. mtc-usa.comrotachrom.com

Table 3: Typical Chromatographic Methods for Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application |

| Gas Chromatography (GC) | Nonpolar (e.g., DB-5) or moderately polar | Inert gas (e.g., He, N₂) | FID, MS | Purity assessment, separation of volatile impurities |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV, MS | Purity assessment, separation of non-volatile impurities and isomers |

In Situ Spectroscopic Monitoring for Reaction Progress Analysis

Real-time, in situ monitoring of the synthesis of this compound provides valuable insights into reaction kinetics, mechanism, and endpoint determination, leading to improved process control and safety. acs.orgspectroscopyonline.com Techniques such as in situ IR and Raman spectroscopy are powerful tools for this purpose.

For example, in a Grignard reaction to synthesize the ketone, an in situ probe could be inserted directly into the reaction vessel. acs.orgFT-IR spectroscopy could monitor the disappearance of the characteristic absorption band of the starting material's functional group (e.g., a nitrile or an ester) and the simultaneous appearance of the carbonyl peak of the ketone product. This allows for the tracking of reactant consumption and product formation in real time without the need for sampling. researchgate.net

Raman spectroscopy is another effective technique, particularly for reactions in aqueous or highly polar media where IR may be less effective. acs.org It can provide similar information by monitoring changes in the vibrational modes of reactants and products as the reaction progresses. acs.org This continuous data stream helps in understanding the reaction profile, identifying any transient intermediates, and accurately determining when the reaction is complete.

X-ray Crystallography for Absolute Stereochemistry and Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgnih.gov If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous confirmation of its molecular structure.

The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of an electron density map, from which the positions of individual atoms can be determined with very high precision. nih.govnih.gov This yields accurate measurements of bond lengths, bond angles, and torsion angles. mdpi.com

Furthermore, if the molecule were to possess a chiral center, X-ray crystallography is one of the few techniques capable of determining the absolute stereochemistry (the actual R or S configuration) of the molecule without ambiguity. ox.ac.uk The resulting crystal structure provides invaluable data for understanding intermolecular interactions in the solid state, such as packing forces and potential hydrogen bonding, which influence the material's physical properties. nih.gov Although no public crystal structure for this specific compound is currently available, the technique remains the gold standard for molecular structure determination. chimia.ch

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Methodological Advancements Related to the Compound Class

The synthesis of fluorinated ketones, including aryl ketones like Cyclopentyl 3-trifluoromethylphenyl ketone, has seen significant progress. Traditional methods have been refined and novel strategies have emerged, broadening the accessibility of these valuable compounds. Key achievements include advancements in trifluoroacetylation, cross-coupling reactions, and direct fluorination techniques.

One of the foundational methods for synthesizing aryl ketones is the Friedel-Crafts acylation. However, for trifluoromethylated aromatics, this can be challenging due to the deactivating nature of the -CF₃ group. More contemporary and versatile methods have gained prominence. Palladium-catalyzed cross-coupling reactions, for instance, allow for the formation of trifluoromethyl ketones from aryl trifluoroacetates and organoboron compounds under mild conditions. researchgate.net This methodology involves the oxidative addition of the ester to a palladium(0) complex, followed by transmetallation and reductive elimination to yield the desired ketone. researchgate.net

Another significant area of advancement is the nucleophilic trifluoromethylation of carboxylic acid derivatives. nih.govorganic-chemistry.org Esters can be effectively converted into trifluoromethyl ketones using fluoroform (HCF₃) as an economical and readily available trifluoromethyl source. nih.govbeilstein-journals.org This transformation is often facilitated by a base like potassium hexamethyldisilazide (KHMDS) in the presence of glymes, which stabilize the trifluoromethyl anion. beilstein-journals.orgresearchgate.net

Direct electrophilic fluorination of ketone precursors represents another major achievement. Reagents like Selectfluor® (F-TEDA-BF₄) are widely used for the α-fluorination of carbonyl compounds. sapub.orgorganic-chemistry.orgscispace.com The mechanism often involves the reaction of an enol or enolate intermediate with the electrophilic fluorine source. sapub.orgscispace.com While this is highly effective for α-fluorination, the synthesis of ketones with fluorine at more distant positions has required the development of different strategies. sioc-journal.cnresearchgate.net

Recent breakthroughs have also focused on radical-based approaches and the functionalization of olefins to introduce fluorine and a carbonyl group in a single, efficient step, addressing the challenge of synthesizing distally fluorinated ketones. cas.cn

Unresolved Challenges and Emerging Frontiers in the Synthesis of Complex Fluorinated Ketones

Despite considerable progress, the synthesis of complex fluorinated ketones faces several unresolved challenges. A primary hurdle is the selective and efficient synthesis of distally fluorinated ketones, where the fluorine atom is located at the β, γ, or a more remote position from the carbonyl group. sioc-journal.cnresearchgate.netcas.cnnih.gov While α-fluorination is well-established, methods for distal fluorination are less developed and represent a major frontier in the field. researchgate.net

Achieving high levels of stereoselectivity, particularly enantioselectivity, in fluorination reactions remains a significant challenge. princeton.edu While organocatalysis has shown great promise for the asymmetric α-fluorination of aldehydes and ketones, expanding the substrate scope and achieving high enantiomeric excess for a broader range of complex ketone structures is an ongoing area of research. princeton.edumdpi.com

Furthermore, many existing methods rely on harsh reagents or stoichiometric amounts of expensive fluorinating agents. cas.cn The development of more atom-economical and environmentally benign catalytic methods is a critical goal. The high reactivity and instability of certain intermediates, such as the trifluoroacetyl radical, also pose challenges for developing new catalytic cycles. researchgate.net

Emerging frontiers are focused on overcoming these limitations. Ring-opening fluorination of cycloalkanols has appeared as a novel strategy to access distal fluorinated ketones. sioc-journal.cn Additionally, the development of photocatalytic methods that can generate and control reactive radical intermediates under mild conditions is opening new avenues for complex ketone synthesis. researchgate.netresearchgate.net

Opportunities for Exploring Novel Reactivity and Transformation Pathways

The unique electronic properties of fluorinated ketones, such as this compound, present numerous opportunities for exploring novel reactivity. The potent electron-withdrawing nature of the trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon. nih.gov This enhanced reactivity makes these ketones susceptible to nucleophilic attack, leading to the formation of stable hydrates or hemiacetals, which can act as mimics of tetrahedral transition states in enzymatic processes. nih.govbeilstein-journals.org This inherent reactivity can be harnessed for further synthetic transformations or in the design of enzyme inhibitors. nih.gov

Radical chemistry offers a promising frontier for novel transformations. The development of methods that utilize radical intermediates for C-F bond formation allows for fluorination at positions that are inaccessible through traditional ionic pathways. sioc-journal.cnresearchgate.net Strategies involving radical-radical cross-coupling or radical additions to olefins could lead to new and efficient syntheses of complex fluorinated ketone architectures. researchgate.net

Furthermore, the exploration of rearrangement reactions provides another avenue for innovation. For example, Meyer-Schuster-type rearrangements coupled with trifluoromethylation have been shown to convert propargylic alcohols into β-trifluoromethylated enones, showcasing how combining known reactions with fluoroalkylation can lead to powerful new synthetic tools. cas.cn

Potential for Integration with Emerging Catalytic Systems and Sustainable Methodologies

The future of fluorinated ketone synthesis is intrinsically linked to the integration of emerging catalytic systems and sustainable practices. Modern catalysis offers powerful tools to enhance efficiency, selectivity, and environmental compatibility.

Emerging Catalytic Systems:

Photoredox Catalysis: Visible-light-induced photoredox catalysis enables the generation of radical intermediates under exceptionally mild conditions. researchgate.netresearchgate.net This approach is ideal for transformations involving thermally sensitive substrates and can facilitate previously challenging bond formations.

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. princeton.edu For fluorinated ketones, chiral primary amine catalysts have enabled the highly enantioselective α-fluorination of cyclic ketones, a long-standing challenge in the field. princeton.edu Further development of organocatalysts could provide access to a wide range of chiral fluorinated building blocks.